2,4-Dimethoxy-1-(2-nitroprop-1-en-1-yl)benzene
Overview
Description
“2,4-Dimethoxy-1-(2-nitroprop-1-en-1-yl)benzene” is a chemical compound with the linear formula C11H13NO4 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “2,4-Dimethoxy-1-(2-nitroprop-1-en-1-yl)benzene” is defined by its linear formula C11H13NO4 . The CAS Number is 37629-55-3 .Chemical Reactions Analysis
While specific chemical reactions involving “2,4-Dimethoxy-1-(2-nitroprop-1-en-1-yl)benzene” are not available, similar compounds like Phenyl-2-nitropropene can undergo reactions like the Knoevenagel condensation .Scientific Research Applications
Antiferromagnetic Exchange Interaction
2,4-Dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide) demonstrates significant antiferromagnetic exchange interactions, as evidenced by electron paramagnetic resonance (EPR) spectrum analysis and X-ray crystallography. This compound shows potential in studying magnetic properties and spin interactions in organic materials (Fujita et al., 1996).
Electrosynthesis Applications
The compound has been used in indirect electrosynthesis methods. For example, 1,4-dimethoxy-2-(3-nitro-1,2,4-triazole-1-yl)benzene, derived from a similar structure, was synthesized through electrochemical and chemical processes, highlighting its utility in organic synthesis and material science (Burasov et al., 2005).
Photooxidation Studies
The photooxidation of aromatic azides, such as 2,4-dimethoxyphenyl azide, has been investigated, revealing insights into the photophysical properties and reaction intermediates of nitroso oxides. This research is relevant in understanding the photoreactions of organic compounds containing nitro groups (Chainikova et al., 2017).
Lithium-Ion Battery Applications
Compounds like 1,2-Dimethoxy-4-nitro-benzene and 1,4-Dimethoxy-2-nitro-benzene, which are structurally related, have been evaluated as overcharge protection additives in lithium-ion batteries. Their performance and compatibility with electrode materials make them promising for enhancing battery safety and efficiency (Ren et al., 2012).
Molecular Electronic Devices
Molecules containing nitroamine redox centers demonstrate significant electronic properties such as negative differential resistance, indicating potential applications in molecular electronic devices and nanotechnology (Chen et al., 1999).
properties
IUPAC Name |
2,4-dimethoxy-1-(2-nitroprop-1-enyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-8(12(13)14)6-9-4-5-10(15-2)7-11(9)16-3/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSLZZWXNFQQHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=C(C=C(C=C1)OC)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80344959 | |
Record name | 2,4-Dimethoxy-1-(2-nitroprop-1-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80344959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethoxy-1-(2-nitroprop-1-enyl)benzene | |
CAS RN |
15804-78-1 | |
Record name | 2,4-Dimethoxy-1-(2-nitroprop-1-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80344959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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